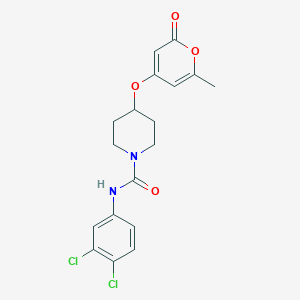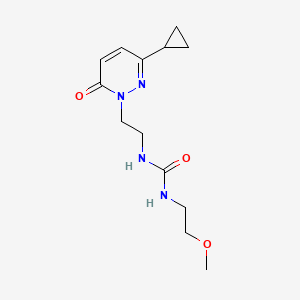
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the development of new drugs. In
Scientific Research Applications
Antimicrobial Activities
Research on urea derivatives like 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones has demonstrated antimicrobial properties. These compounds were synthesized through a complex process involving acetylation and treatment with triethyl amine and formamide, followed by refluxation with urea. They exhibited activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of urea derivatives in developing new antimicrobial agents (Pratibha Sharma, Shikha Sharma, N. Rane, 2004).
Synthesis Pathways
Investigations into the synthesis of novel urea derivatives, such as the formation pathway of 3,5-bis(methoxymethyl)perhydro-1,3,5-oxadiazin-4-one, reveal the complex reactions between urea and its derivatives with formaldehyde. These studies shed light on the synthesis mechanisms and potential applications of urea-based compounds in various scientific fields (R. Shiba, Miyuki Takahashi, T. Ebisuno, M. Takimoto, 1989).
Antiproliferative Agents
Urea derivatives have also been explored as antiproliferative agents targeting specific cellular mechanisms in cancer research. For instance, (imidazo[1,2-a]pyrazin-6-yl)ureas were synthesized and showed cytostatic activity against non-small cell lung cancer cell lines by inducing overexpression of the TP53 gene, suggesting a reactivation of p53 mutant in these cell lines (M. Bazin, B. Rousseau, Sophie Marhadour, et al., 2016).
Enzyme Inhibition
Some urea derivatives have demonstrated effective inhibition of key enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurological disorders and enzyme-related studies. The synthesis of tetrahydropyrimidine-5-carboxylates and their testing against these enzymes provided insights into the potential therapeutic applications of urea derivatives in treating diseases related to enzyme malfunction (A. Sujayev, É. Garibov, Parham Taslimi, et al., 2016).
Chemical Synthesis and Structural Analysis
Urea derivatives are pivotal in chemical synthesis, offering pathways to novel compounds with potential applications in materials science and pharmaceuticals. For example, studies on the molecular structure, vibrational spectra, and NBO analysis of specific urea derivatives contribute to our understanding of their chemical properties and potential uses in creating new materials or drugs (E. Al-Abdullah, Y. Mary, C. Panicker, et al., 2014).
properties
IUPAC Name |
1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-20-9-7-15-13(19)14-6-8-17-12(18)5-4-11(16-17)10-2-3-10/h4-5,10H,2-3,6-9H2,1H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECNWQYGNHLLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCN1C(=O)C=CC(=N1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2757791.png)
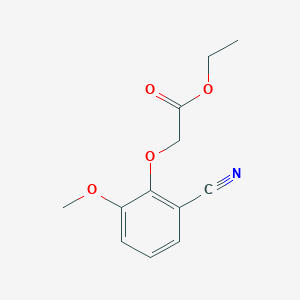
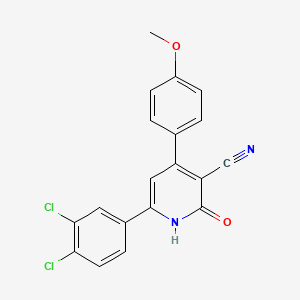
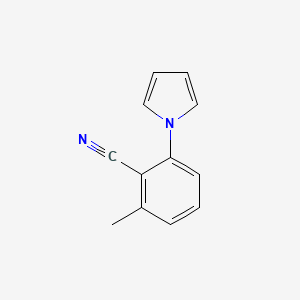
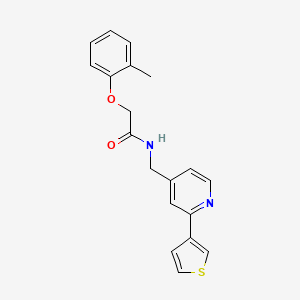
![2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2757797.png)
![N-(2-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2757798.png)

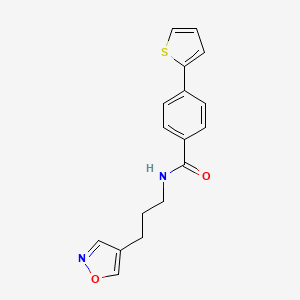
![7-(4-pentanoylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2757803.png)

